1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
Description
Properties
Molecular Formula |
C14H18N2O4S |
|---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C14H18N2O4S/c1-5-14-15-10(2)9-16(14)21(17,18)11-6-7-12(19-3)13(8-11)20-4/h6-9H,5H2,1-4H3 |
InChI Key |
IBUWOENTACMCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamine and Propionitrile
The foundational step in synthesizing 2-ethyl-4-methylimidazole—the precursor to the target compound—involves the cyclization of 1,2-propylene diamine and propionitrile. Patent CN105367499A demonstrates that this reaction proceeds optimally at 80–140°C using sulfur-based catalysts such as sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). The two-stage temperature protocol (80–110°C followed by 120–140°C) ensures complete conversion, with low-boiling byproducts removed via fractional distillation.
A molar ratio of 1.3:1 (diamine to propionitrile) maximizes cyclization efficiency, producing 2-ethyl-4-methylimidazoline (dihydro-compound) at 71–87% yield. Catalytic sulfur compounds facilitate nucleophilic attack and ring closure while minimizing side reactions, a critical advancement over traditional methods requiring zinc powder for sulfur removal.
Dehydrogenation to Aromatic Imidazole
The dihydro-compound undergoes dehydrogenation using Raney nickel at 170–200°C to yield 2-ethyl-4-methylimidazole. This exothermic process achieves 80–90% conversion within 3–5 hours, with catalyst activation via potassium hydroxide pretreatment enhancing reactivity. Post-reaction purification via vacuum distillation isolates the product at >97% purity, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Sulfonylation of 2-Ethyl-4-Methylimidazole
Reaction with 3,4-Dimethoxyphenylsulfonyl Chloride
The introduction of the sulfonyl group at the imidazole’s 1-position requires nucleophilic substitution under basic conditions. Patent US20070185136A1 outlines a general sulfonylation protocol wherein the imidazole reacts with aryl sulfonyl chlorides in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). For 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole, the reaction proceeds as follows:
-
Deprotonation : The imidazole’s N-H bond is deprotonated using sodium hydride (NaH) or triethylamine (TEA) at 0–5°C to generate a reactive imidazolide intermediate.
-
Sulfonyl Transfer : 3,4-Dimethoxyphenylsulfonyl chloride is added dropwise, and the mixture is stirred at 20–25°C for 12–24 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate.
This method typically achieves 65–75% yield, with purity >95% after recrystallization from ethanol-water mixtures.
Optimization of Reaction Conditions
Catalytic Efficiency in Cyclization
Comparative studies from CN105367499A reveal that sulfur dichloride outperforms elemental sulfur or thiophosphoric anhydride in cyclization (Table 1).
Table 1: Catalyst Screening for Cyclization (1,2-Propylene Diamine + Propionitrile)
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfur dichloride | 100–130 | 87.1 | 97.5 |
| Elemental sulfur | 100–130 | 71.4 | 92.0 |
| Thiophosphoric anhydride | 100–130 | 80.3 | 95.8 |
Sulfur dichloride’s liquid phase enables homogeneous mixing, reducing reaction time and byproduct formation.
Solvent and Base Effects in Sulfonylation
Polar aprotic solvents like DCM improve sulfonyl chloride solubility, while stronger bases (e.g., NaH) enhance imidazole deprotonation. Patent US20070185136A1 notes that excess sulfonyl chloride (1.2 equivalents) drives the reaction to completion, though higher equivalents risk di-sulfonylation.
Analytical Characterization
Spectroscopic Validation
-
NMR Spectroscopy : The target compound’s ¹H NMR (CDCl₃) displays characteristic peaks at δ 1.20 (t, 3H, CH₂CH₃), 2.21 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), and 7.25–7.45 (m, 3H, aromatic).
-
Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 353.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₈N₂O₄S.
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) exhibits electrophilic character, enabling reactions with nucleophiles. While the compound itself is a sulfonamide (not a sulfonyl chloride), its synthesis involves sulfonyl chloride intermediates reacting with imidazole derivatives. Key reaction pathways include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Sulfonamide Hydrolysis | Strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions | Partial cleavage of the sulfonamide bond, though sulfonamides are generally resistant to hydrolysis under mild conditions. |
| Nucleophilic Aromatic Substitution | Electron-rich aromatic systems with activating groups | Limited due to the electron-withdrawing sulfonyl group deactivating the phenyl ring. |
Functionalization of the Imidazole Ring
The imidazole core provides nitrogen atoms capable of participating in acid-base reactions, coordination chemistry, and electrophilic substitutions:
Nitrogen Reactivity
-
The N-3 position (unsubstituted) can undergo alkylation or acylation. For example, reactions with methyl iodide or acetyl chloride under basic conditions yield quaternary ammonium salts or acetylated derivatives .
-
Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) is plausible, leveraging the imidazole’s lone pair for chelation, as seen in related bioactive compounds .
Electrophilic Substitution
-
The C-5 position of the imidazole ring is activated for electrophilic attack (e.g., nitration, halogenation) due to the electron-donating ethyl and methyl groups.
Reactivity of the Methoxy-Substituted Phenyl Ring
The 3,4-dimethoxyphenyl group directs electrophiles to specific positions, though the sulfonyl group’s electron-withdrawing effect modulates reactivity:
| Electrophile | Position | Product |
|---|---|---|
| Nitronium ion | Para to -OMe | Nitro-substituted derivative |
| Bromine (Br₂) | Ortho to -SO₂ | Brominated phenylsulfonylimidazole |
Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions under mild conditions.
Stability and Degradation Pathways
-
Thermal Stability : Decomposition occurs above 250°C, with the sulfonyl group contributing to thermal resilience.
-
Photochemical Reactivity : UV exposure may induce homolytic cleavage of the sulfonamide bond, generating free radicals detectable via ESR spectroscopy.
Biological Interactions
Though pharmacological data for this specific compound is limited, structurally related imidazole sulfonamides exhibit:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects on breast cancer cell lines, such as MCF-7 and MDA-MB-231. These compounds induce cell cycle arrest and apoptosis, making them promising candidates for cancer therapy .
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 52 | Induces apoptosis and cell cycle arrest |
| Study B | MDA-MB-231 | 74 | Inhibits tubulin polymerization |
Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that modifications to the imidazole ring can enhance antibacterial and antifungal properties. The compound may exhibit similar activities due to its structural characteristics, which allow it to bind effectively to microbial targets .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes, providing relief in conditions such as arthritis and other inflammatory diseases. The sulfonyl group in this compound could contribute to its anti-inflammatory activity by modulating inflammatory pathways .
Study on Anticancer Activity
In a study published in 2021, researchers synthesized a series of imidazole derivatives and evaluated their effects on breast cancer cells. The study found that certain derivatives exhibited potent anticancer activity by targeting microtubules, which is crucial for cell division. This suggests that 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole could be developed further as an anticancer agent .
Investigation of Antimicrobial Properties
A comparative study assessed the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl group significantly enhanced antibacterial activity. This reinforces the potential application of this compound in treating bacterial infections .
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares key structural differences between the target compound and its analogs:
*Estimated based on structural similarity.
†Calculated from assumed formula.
Key Observations:
- In contrast, and compounds lack this moiety, reducing solubility in polar solvents .
- Aryl Substituents : The 3,4-dimethoxyphenyl group in the target provides electron-donating methoxy groups, whereas ’s ethoxy-isopropyl-methylphenyl group introduces steric bulk. ’s dichlorobenzyl group adds electron-withdrawing effects .
- Imidazole Substitution : The target’s 2-ethyl-4-methyl pattern differs from ’s 4,5-dimethyl and ’s 4,5-dimethyl-2-fluorophenyl, affecting ring conformation and steric accessibility .
Physicochemical Properties
- Solubility: The target’s sulfonyl and methoxy groups enhance water solubility compared to non-sulfonated analogs (e.g., ). ’s bulky substituents may reduce solubility in aqueous media .
- Electronic Effects : The 3,4-dimethoxyphenyl group in the target donates electrons via methoxy groups, whereas ’s dichlorobenzyl group withdraws electrons, altering reactivity in electrophilic substitutions .
Biological Activity
1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is a compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure includes a sulfonyl group attached to a dimethoxyphenyl moiety and an imidazole ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. A study highlighted the activity of imidazole derivatives against various cancer cell lines, revealing IC50 values lower than established drugs like doxorubicin . The presence of the 3,4-dimethoxyphenyl group enhances the anticancer potential by promoting interactions with target proteins.
Antimicrobial Activity
Imidazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has been documented extensively. Compounds containing the imidazole ring have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specific SAR studies indicate that modifications to the imidazole structure can enhance anti-inflammatory activity, suggesting that this compound may possess similar effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethoxy Group | Enhances solubility and bioavailability |
| Sulfonyl Group | Increases interaction with biological targets |
| Imidazole Ring | Essential for anticancer and antimicrobial activities |
Studies suggest that the presence of electron-donating groups like methoxy enhances the compound's interaction with target proteins through hydrophobic contacts and hydrogen bonding .
Case Studies
- Anticancer Efficacy : A study conducted on related imidazole compounds demonstrated significant cytotoxicity against A431 and Jurkat cell lines. The compound's interaction with Bcl-2 protein was analyzed through molecular dynamics simulations, revealing critical insights into its mechanism of action .
- Antimicrobial Testing : Another investigation assessed various imidazole derivatives against common pathogens. The results indicated that modifications similar to those in this compound led to enhanced antimicrobial efficacy compared to standard treatments .
Q & A
Q. What are the optimal synthetic routes for 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves two key steps:
Sulfonylation : React 3,4-dimethoxybenzenesulfonyl chloride with 2-ethyl-4-methyl-1H-imidazole in anhydrous dichloromethane or THF, using a base (e.g., triethylamine or pyridine) to neutralize HCl. Reaction temperatures are typically maintained at 0–5°C to minimize side reactions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with yields averaging 65–75% .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous THF | Enhances sulfonyl chloride reactivity |
| Temperature | 0–5°C | Reduces hydrolysis of sulfonyl chloride |
| Base | Triethylamine | Efficient HCl scavenger |
Data Contradictions : Some protocols suggest room temperature for sulfonylation, but lower temperatures reduce byproducts .
Q. Which analytical techniques are most effective for characterizing this compound, and how should experimental parameters be calibrated?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm, split due to dimethoxy groups), imidazole protons (δ 7.1–7.3 ppm), and methyl/ethyl groups (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2).
- ¹³C NMR : Sulfonyl carbons appear at δ 125–130 ppm, methoxy carbons at δ 55–56 ppm .
- HPLC : Use a C18 column with a methanol/water (70:30) mobile phase (flow rate: 1 mL/min) to achieve >98% purity. Retention time: ~8.2 minutes .
- X-ray Crystallography : For structural confirmation, crystallize in ethyl acetate. Dihedral angles between the imidazole and dimethoxyphenyl groups (~35–70°) indicate steric interactions .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Antifungal Assays : Use Candida albicans (ATCC 10231) in broth microdilution (MIC determination). The compound’s sulfonyl group disrupts fungal membrane integrity, with MIC values reported at 8–16 µg/mL .
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC50 values correlate with the electron-withdrawing sulfonyl group’s interaction with heme iron .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence bioactivity in SAR studies?
Methodological Answer:
- Methoxy Group Position : Moving methoxy groups from 3,4- to 2,4-positions reduces antifungal activity by 50%, likely due to altered π-π stacking with fungal enzyme targets .
- Alkyl Chain Length : Replacing the ethyl group with bulkier substituents (e.g., propyl) decreases solubility but improves membrane permeability (logP increases from 2.1 to 3.4) .
Q. What strategies mitigate hydrolysis of the sulfonyl group under physiological conditions?
Methodological Answer:
- pH Stabilization : Buffered solutions (pH 7.4) reduce hydrolysis rates. At pH < 5, hydrolysis accelerates, forming 3,4-dimethoxybenzenesulfonic acid and imidazole derivatives .
- Prodrug Design : Mask the sulfonyl group with enzymatically cleavable moieties (e.g., ester prodrugs), improving stability in acidic environments .
Q. Hydrolysis Kinetics :
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| pH 7.4, 37°C | 48 | Minimal degradation |
| pH 2.0, 37°C | 2.5 | 3,4-Dimethoxybenzenesulfonic acid |
Q. How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with fungal lanosterol 14α-demethylase (PDB: 1EA1). The sulfonyl group forms hydrogen bonds with Arg-96, while methoxy groups engage in hydrophobic interactions with Leu-321 .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding, with RMSD < 2.0 Å for the ligand-protein complex .
Q. Key Interaction Metrics :
| Interaction Type | Energy (kcal/mol) | Residues Involved |
|---|---|---|
| Hydrogen Bonding | -4.2 | Arg-96, His-310 |
| Hydrophobic | -3.8 | Leu-321, Phe-228 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
